molecular formula C20H22N2O3 B453371 3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B453371
M. Wt: 338.4g/mol
InChI Key: ANLAADGNSVYXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This process can be catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles in good to excellent yields . Another method involves the use of bismuth nitrate pentahydrate as a catalyst, which also produces high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity, making the process economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the pyrrole ring.

Scientific Research Applications

3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or therapeutic context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4g/mol

IUPAC Name

3-[2-(2-methoxyphenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H22N2O3/c1-14-7-9-16(10-8-14)22-19(23)13-17(20(22)24)21-12-11-15-5-3-4-6-18(15)25-2/h3-10,17,21H,11-13H2,1-2H3

InChI Key

ANLAADGNSVYXCM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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